molecular formula C25H34O7 B1249973 Semimyrtucommulone

Semimyrtucommulone

Cat. No. B1249973
M. Wt: 446.5 g/mol
InChI Key: LQOPKPCZNCPZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semimyrtucommulone is a natural product found in Myrtus communis with data available.

Scientific Research Applications

Anti-Inflammatory Properties
Semimyrtucommulone (S-MC) exhibits potential anti-inflammatory effects. It has been shown to suppress the biosynthesis of eicosanoids by directly inhibiting cyclooxygenase-1 and 5-lipoxygenase. This action mediates the prevention of mobilization of Ca2+ in polymorphonuclear leukocytes, suppression of the formation of reactive oxygen species, and the release of elastase, indicating a significant anti-inflammatory potential (Feisst et al., 2005).

Antibacterial Activity
S-MC, derived from the leaves of Myrtus communis, has demonstrated a degree of antibacterial activity. Although it is less active than its counterpart, myrtucommulone A, S-MC's potential against multidrug-resistant bacteria highlights its significance in the field of antibiotic resistance (Appendino et al., 2002).

Antioxidant Properties
Semimyrtucommulone has been recognized for its potent antioxidant properties. It effectively protects against free radical attack on linoleic acid and inhibits autoxidation. These properties qualify S-MC as a potential dietary antioxidant, further emphasized by its strong performance in inhibiting lipid peroxidation and oxidation in cell cultures (Rosa et al., 2003).

Cardiovascular Protective Effects
The protective effects of S-MC against cardiovascular diseases have been explored. It exhibits potent antioxidant properties during the oxidative modification of lipid molecules like cholesterol and low-density lipoprotein (LDL), crucial in the onset of cardiovascular diseases. This highlights the potential of S-MC as a dietary antioxidant with possible antiatherogenic properties (Rosa et al., 2008).

Cancer Treatment Potential
Semimyrtucommulone has shown promising results in inducing apoptosis in cancer cells. Its ability to potently induce cell death in cancer cell lines, with marginal cytotoxicity for non-transformed cells, points towards its potential use in cancer therapy. S-MC mediates apoptosis via the mitochondrial cytochrome c/Apaf-1/caspase-9 pathway, indicating a specific and targeted action against cancer cells (Tretiakova et al., 2007).

properties

Product Name

Semimyrtucommulone

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

5-hydroxy-2,2,6,6-tetramethyl-4-[2-methyl-1-[2,4,6-trihydroxy-3-methyl-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C25H34O7/c1-10(2)13(15-21(30)24(6,7)23(32)25(8,9)22(15)31)14-18(27)12(5)19(28)16(20(14)29)17(26)11(3)4/h10-11,13,27-30H,1-9H3

InChI Key

LQOPKPCZNCPZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C(C)C)O)C(C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O

synonyms

semimyrtucommulone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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